molecular formula C13H18N2O3 B13561039 N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

Cat. No.: B13561039
M. Wt: 250.29 g/mol
InChI Key: GRQALGLAABREAC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. As a morpholine-acetamide derivative, this chemotype is recognized for its potential as a multi-target therapeutic agent. Compounds within this structural class have demonstrated significant inhibitory activities against key enzymatic targets, such as carbonic anhydrase (CA), with some analogs exhibiting IC50 values comparable to the standard drug acetazolamide . The morpholine ring is a common pharmacophore that can contribute to favorable interactions with biological targets. The (2S)-2-(hydroxymethyl) substitution on the morpholine ring may influence the compound's stereoselective binding and overall pharmacokinetic properties. Research on closely related structures suggests potential applications in investigating cancer cell proliferation, particularly in models like ovarian cancer . Furthermore, morpholine-acetamide derivatives have shown promise as ligands for other biological targets, such as sigma receptors, indicating potential research applications in areas like inflammatory pain . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to validate all specific biological activities and mechanisms of action for this particular compound in their own experimental systems.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-[2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl]acetamide

InChI

InChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1

InChI Key

GRQALGLAABREAC-NSHDSACASA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1N2CCO[C@@H](C2)CO

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCOC(C2)CO

Origin of Product

United States

Preparation Methods

Retrosynthetic Considerations

The compound can be retrosynthetically disconnected into:

The key synthetic challenges are:

  • Preparation of the chiral morpholine intermediate with the (2S)-hydroxymethyl substituent
  • Selective acylation of the aniline nitrogen without affecting the morpholine ring

Preparation Methods

Synthesis of (2S)-2-(hydroxymethyl)morpholine Intermediate

Method 1: Asymmetric Reduction of Morpholin-2-one Derivatives

  • Starting from morpholin-2-one, asymmetric reduction with chiral catalysts (e.g., CBS catalyst) yields (2S)-2-(hydroxymethyl)morpholine with high enantiomeric excess.
  • Typical reducing agents: borane complexes (e.g., BH3·THF) or sodium borohydride with chiral ligands.
  • Reaction conditions: 0–25 °C, inert atmosphere, solvents such as THF or ether.
  • Purification by chromatography or crystallization.

Method 2: Chiral Pool Synthesis

  • Starting from (S)-serine or other chiral amino alcohols, ring closure with appropriate dihaloalkanes forms the morpholine ring bearing the (2S)-hydroxymethyl substituent.
  • Conditions: base-promoted cyclization (e.g., K2CO3), polar aprotic solvents (DMF, DMSO), moderate temperatures (50–80 °C).

Coupling to 2-Aminophenyl Derivative

  • The (2S)-2-(hydroxymethyl)morpholine is coupled to 2-nitrohalobenzene derivatives via nucleophilic aromatic substitution or Buchwald-Hartwig amination to install the morpholine moiety on the phenyl ring.
  • Reduction of the nitro group to aniline (e.g., catalytic hydrogenation with Pd/C or chemical reduction with iron/acid) yields the 2-(2S-hydroxymethylmorpholin-4-yl)aniline intermediate.

Acetylation to Form Target Compound

  • The aniline intermediate is acetylated using acetic anhydride or acetyl chloride under mild basic conditions (e.g., pyridine or triethylamine) to afford the target acetamide.
  • Reaction conditions: 0–25 °C, inert atmosphere, solvents like dichloromethane or THF.
  • Purification by recrystallization or chromatography.

Data Table Summarizing Preparation Steps

Step Reaction Type Starting Materials Reagents/Conditions Yield (%) Notes
1 Asymmetric reduction / chiral synthesis Morpholin-2-one or chiral amino alcohols BH3·THF, CBS catalyst / K2CO3, DMF, 50°C 70–90 High enantiomeric purity required
2 Aromatic substitution + reduction 2-nitrohalobenzene + (2S)-2-(hydroxymethyl)morpholine Pd/C H2 or Fe/HCl for nitro reduction 60–85 Buchwald-Hartwig amination for C-N bond
3 Acetylation 2-(2S-hydroxymethylmorpholin-4-yl)aniline Ac2O or AcCl, pyridine, 0–25 °C 80–95 Mild conditions to avoid side reactions

Research Findings and Optimization Notes

  • Stereochemical Integrity: The (2S) configuration must be preserved throughout synthesis; asymmetric catalysis or chiral pool methods are preferred to avoid racemization.
  • Selective Acetylation: Acetylation conditions should be optimized to prevent acetylation of morpholine nitrogen; typically, aniline nitrogen is more nucleophilic and reacts preferentially.
  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are effective for isolating pure product.
  • Scale-Up Considerations: Use of catalytic hydrogenation for nitro reduction is scalable and efficient; asymmetric reduction catalysts must be chosen for cost and availability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Key Substituents/Modifications Molecular Weight logP/logD Notable Properties Reference
N-{2-[(2S)-2-(Hydroxymethyl)morpholin-4-yl]phenyl}acetamide (2S)-Hydroxymethyl morpholine, phenylacetamide ~263.33* Not reported Chiral center at C2; hydroxymethyl enhances hydrophilicity Target
2-(Dimethylamino)-N-[4-(2S)-2-morpholinylphenyl]acetamide Dimethylamino group, para-morpholine substitution 263.33 Not reported Dimethylamino increases lipophilicity; para-substitution alters binding geometry
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide Fluorophenoxy, propyl-morpholine linker 296.34 logP: 0.64 Fluorine enhances metabolic stability; propyl linker increases flexibility
2-[(2-{[(4-Methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide Sulfonyl, thioether, methylphenyl 497.63 Not reported Sulfur-containing groups improve enzyme inhibition; higher molecular weight
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxomorpholin, acetyl, isopropylphenyl 347.41 (M+H) Not reported Oxomorpholin ring increases polarity; acetyl may modulate pharmacokinetics
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, methylsulfonyl, chloro 306.73 Not reported Strong electron-withdrawing groups enhance reactivity but reduce stability

* Molecular weight estimated based on formula C₁₄H₂₁N₃O₂ from .

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity vs.
  • Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to C-F bond resistance to oxidative metabolism. In contrast, nitro-containing compounds (e.g., ) may face rapid reduction in vivo.
  • Stereochemical Impact : The (2S)-configuration in the target compound likely improves target binding specificity compared to achiral analogs (e.g., ).

Biological Activity

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, a compound with significant therapeutic potential, has been studied for its biological activities, particularly in the realms of anti-inflammatory, anti-arthritic, and antimicrobial effects. This article synthesizes findings from various studies to outline the compound's biological activity comprehensively.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a hydroxymethyl group and an acetamide moiety linked to a phenyl group. Its structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound's unique structure contributes to its diverse biological properties.

Anti-inflammatory and Anti-arthritic Activity

Recent studies have highlighted the anti-inflammatory and anti-arthritic properties of similar compounds, particularly focusing on N-(2-hydroxy phenyl) acetamide. In an experiment involving adjuvant-induced arthritis in Sprague Dawley rats, it was found that:

  • Dosage : Administration of 5 mg/kg and 10 mg/kg doses significantly reduced body weight loss and paw edema compared to control groups.
  • Cytokine Levels : Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were notably decreased, indicating an anti-inflammatory effect.
  • Oxidative Stress Markers : The treatment also positively influenced oxidative stress markers, suggesting a multifaceted mechanism of action against inflammation .

Table 1: Summary of Anti-inflammatory Effects

ParameterControl GroupTreatment Group (5 mg/kg)Treatment Group (10 mg/kg)
Body Weight Change (g)-15-5-3
Paw Edema Volume (mm³)1509070
IL-1 Beta (pg/ml)20012080
TNF-alpha (pg/ml)250140100

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored extensively. Studies indicate that derivatives with similar structures exhibit significant activity against various bacterial strains. For instance:

  • Gram-positive Bacteria : Compounds showed inhibition against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : E. coli and Pseudomonas aeruginosa were also affected, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli13.40
Pseudomonas aeruginosa137.43

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    A study conducted on rats demonstrated that treatment with N-(2-hydroxy phenyl) acetamide significantly alleviated symptoms associated with arthritis, showcasing its potential for therapeutic use in inflammatory diseases .
  • Research on Antimicrobial Properties :
    Another study reported that various alkaloid derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the compound's structure could enhance its efficacy .

Q & A

Q. What are the recommended synthetic routes for N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a hydroxymethyl-morpholine derivative with a phenylacetamide precursor. Key steps include:

  • Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Strict control of temperature (room temperature to 60°C) and pH (neutral to slightly basic) to minimize side reactions .
  • Purification via silica gel chromatography or recrystallization from solvents like ethyl acetate . Optimization strategies include high-throughput screening of solvent systems and real-time monitoring via TLC/HPLC to improve yield (>70%) and purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the morpholine ring (δ ~3.5–4.1 ppm for N-CH2 and O-CH2 groups) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • IR Spectroscopy : Validate hydroxymethyl (-OH stretch ~3200–3400 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities . Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for kinase inhibition (e.g., using ATP-binding assays) or antimicrobial activity (e.g., MIC tests against Gram+/Gram– bacteria) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., morpholine derivatives with varying alkyl chains) to identify critical functional groups .
  • Solubility profiling : Use DMSO/PBS mixtures to determine working concentrations for cell-based studies .

Advanced Research Questions

Q. How does stereochemistry at the (2S)-hydroxymethyl-morpholine moiety influence biological activity?

The (2S) configuration enhances target binding affinity due to spatial compatibility with chiral enzyme pockets (e.g., kinases or GPCRs). Methodological approaches include:

  • Chiral synthesis : Use (S)-epichlorohydrin or enantioselective catalysts during morpholine ring formation .
  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate (2S) and (2R) forms for comparative bioassays .
  • Molecular docking : Simulate interactions with protein targets (e.g., COX-2 or PI3K) to rationalize stereochemical effects .

Q. What mechanistic insights exist for the compound’s reactivity in substitution or oxidation reactions?

  • Nucleophilic substitution : The morpholine’s tertiary nitrogen participates in SN2 reactions with alkyl halides, monitored via 19F NMR in fluorinated solvents .
  • Oxidation : Hydrogen peroxide selectively oxidizes the hydroxymethyl group to a carboxylate, confirmed by loss of -OH IR peaks and new C=O stretches .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to determine rate constants (k) and propose transition states .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare to PubChem/Cambridge Structural Database entries .
  • Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to detect conformational exchange broadening .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., deacetylated or dimerized species) .

Q. What strategies mitigate solubility limitations in biological assays?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
  • Pro-drug design : Synthesize phosphate or ester derivatives that hydrolyze in vivo to the active form .
  • Structural analogs : Replace the hydroxymethyl group with polar substituents (e.g., -COOH or -SO3H) while retaining activity .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., from ethanol/water) or continuous flow reactors .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2 eq. of acetyl chloride) to minimize unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.